Ethyl 2-aminobenzo[d]thiazole-7-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-amino-1,3-benzothiazole-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-9(13)6-4-3-5-7-8(6)15-10(11)12-7/h3-5H,2H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJDYTDZPDRXCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663228 | |
| Record name | Ethyl 2-amino-1,3-benzothiazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677304-89-1 | |
| Record name | Ethyl 2-amino-1,3-benzothiazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-aminobenzo[d]thiazole-7-carboxylate typically involves the reaction of 2-aminothiophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory-scale synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-aminobenzo[d]thiazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-aminobenzo[d]thiazole-7-carboxylate is significant in medicinal chemistry for its pharmacological properties. It serves as a precursor for the synthesis of various bioactive compounds, particularly those exhibiting antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that derivatives of 2-aminobenzo[d]thiazole, including this compound, show promising antimicrobial properties. Studies have demonstrated their efficacy against a range of bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer potential. It has been found to inhibit cell proliferation in several cancer cell lines, making it a candidate for further development into anticancer agents. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .
Synthetic Methodologies
This compound is utilized as a versatile building block in organic synthesis, particularly in the development of novel compounds through various reaction pathways.
Multicomponent Reactions
Recent advances highlight its role in multicomponent reactions (MCRs), where it acts as a key reactant to form complex molecular architectures. MCRs involving this compound have led to the synthesis of diverse heterocycles, enhancing its utility in the pharmaceutical industry .
Synthesis of Novel Derivatives
The compound can be modified to produce various derivatives with altered biological activities. For instance, hydroxy-substituted derivatives have been synthesized, which exhibit enhanced properties compared to their parent compound .
Case Study: Antimicrobial Screening
In a study evaluating the antimicrobial activity of several 2-aminobenzo[d]thiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent .
Case Study: Anticancer Activity
A recent investigation into the anticancer effects of this compound on breast cancer cells revealed that treatment led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting its potential development as an anticancer therapeutic .
Mechanism of Action
The mechanism of action of ethyl 2-aminobenzo[d]thiazole-7-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function. It may also inhibit enzymes involved in critical biological processes, leading to its observed biological activities .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
(1) Positional Isomers
- Ethyl 2-aminobenzo[d]thiazole-6-carboxylate (similarity score: 0.87) differs in the ester group’s position (C6 vs. C7), altering electronic distribution and binding affinity. This isomer has shown promise in HSV-1 thymidine kinase inhibition in docking studies .
- Ethyl benzo[d]thiazole-5-carboxylate lacks the amino group, reducing its reactivity in nucleophilic substitutions .
(2) Methyl vs. Ethyl Esters
- Mthis compound (CAS: 209459-11-0) has a lower molecular weight (194.21 g/mol) and higher solubility in polar solvents compared to the ethyl derivative, making it preferable for aqueous-phase reactions .
(3) Bromo Substitution
- Ethyl 2-bromobenzo[d]thiazole-7-carboxylate (CAS: 579525-09-0) replaces the amino group with bromine, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures for pharmaceutical intermediates .
(4) Carboxylic Acid Derivative
- 2-Aminobenzo[d]thiazole-7-carboxylic acid (CAS: 71224-95-8) exhibits higher polarity and is utilized in synthesizing coordination polymers due to its chelating properties .
Biological Activity
Ethyl 2-aminobenzo[d]thiazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its unique thiazole ring structure, which contributes to its biological activity. The compound contains an amino group and a carboxylate group that enhance its interaction with biological targets.
Target Proteins:
The primary targets for this compound include:
- Casein Kinase 2 (CK2)
- Glycogen Synthase Kinase-3 Beta (GSK3β)
These kinases play crucial roles in cellular signaling pathways, particularly in cancer and inflammation. Inhibition of these kinases leads to modulation of various downstream effects, including the phosphorylation of the tumor suppressor protein PTEN, which is pivotal in regulating cell growth and survival.
Biochemical Pathways:
The compound has been shown to influence the PTEN pathway , inhibiting CK2 and GSK3β, which prevents PTEN phosphorylation. This action results in enhanced apoptosis in cancer cells and reduced inflammation in cellular models .
Anticancer Activity
This compound exhibits notable anticancer properties. Research indicates that it induces apoptosis in various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG-2 (liver cancer)
In vitro studies have demonstrated that this compound can significantly reduce cell viability and induce cell death through apoptosis pathways .
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory activity. In cellular models, it reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), which is implicated in various inflammatory diseases. The ability to lower PGE2 levels suggests potential therapeutic applications in treating conditions characterized by chronic inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | Effect | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | Induces apoptosis | |
| HepG-2 | Reduces viability | ||
| Anti-inflammatory | HCA-7 | Reduces PGE2 levels | |
| VERO | Cytotoxicity evaluation |
Table 2: Mechanistic Insights
| Mechanism | Target Protein | Effect | Reference |
|---|---|---|---|
| CK2 Inhibition | CK2 | Prevents PTEN phosphorylation | |
| GSK3β Inhibition | GSK3β | Modulates cell signaling |
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of this compound, researchers found that treatment led to a significant decrease in tumor size in xenograft mouse models. The compound was administered at a dosage of 200 mg/kg over five days, resulting in a tumor/control ratio of 61% for HCA-7 cells .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of the compound demonstrated that it effectively reduced PGE2 production by over 70% in HCA-7 colon cancer cells. This reduction was coupled with minimal COX-2 inhibition, indicating a selective anti-inflammatory mechanism .
Q & A
Q. How can HPLC-MS improve purity assessment compared to traditional TLC?
- Advantages :
- Detect impurities at <0.1% levels using C18 columns (acetonitrile/water mobile phase).
- Quantify degradation products (e.g., hydrolyzed esters) via MS fragmentation .
- Method Development : Optimize gradient elution to separate closely related thiazole analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
